molecular formula C21H21N3O3 B4987388 1-(2-butynoyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide

1-(2-butynoyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide

Cat. No. B4987388
M. Wt: 363.4 g/mol
InChI Key: GLBDULYUZTUXPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-butynoyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and pharmaceuticals. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(2-butynoyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide involves the inhibition of protein kinase CK2, which is an enzyme that plays a role in cell growth and proliferation. Inhibition of CK2 leads to the inhibition of cell growth and proliferation, which is why this compound has been studied for its potential use in cancer treatment.
Biochemical and Physiological Effects:
1-(2-butynoyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been found to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the migration and invasion of cancer cells. This compound has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-butynoyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide in lab experiments include its potential applications in cancer treatment and neurodegenerative disease treatment. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 1-(2-butynoyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide. One direction is to study its potential use in combination with other anticancer drugs to enhance its efficacy. Another direction is to study its potential use in the treatment of other diseases, such as autoimmune diseases and inflammatory diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

1-(2-butynoyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide can be synthesized using different methods. One of the methods involves the reaction of 6-phenoxy-3-pyridinylamine with 1-(2-chloroethyl)-4-piperidone to form N-(6-phenoxy-3-pyridinyl)-4-piperidone. The N-(6-phenoxy-3-pyridinyl)-4-piperidone is then reacted with butynoic acid in the presence of a base to form 1-(2-butynoyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide.

Scientific Research Applications

1-(2-butynoyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been studied for its potential applications in medicine and pharmaceuticals. It has been found to have anticancer properties and has been studied for its potential use in the treatment of breast cancer, lung cancer, and colon cancer. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative diseases.

properties

IUPAC Name

1-but-2-ynoyl-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-2-6-20(25)24-13-11-16(12-14-24)21(26)23-17-9-10-19(22-15-17)27-18-7-4-3-5-8-18/h3-5,7-10,15-16H,11-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBDULYUZTUXPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N1CCC(CC1)C(=O)NC2=CN=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-but-2-ynoyl-N-(6-phenoxy-3-pyridyl)isonipecotamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.